molecular formula C11H14N2O2S2 B8570069 3-prop-1-ynyl-1-thiophen-2-ylsulfonylpiperazine

3-prop-1-ynyl-1-thiophen-2-ylsulfonylpiperazine

Cat. No.: B8570069
M. Wt: 270.4 g/mol
InChI Key: GLGPLHINXNUZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-prop-1-ynyl-1-thiophen-2-ylsulfonylpiperazine is a useful research compound. Its molecular formula is C11H14N2O2S2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O2S2

Molecular Weight

270.4 g/mol

IUPAC Name

3-prop-1-ynyl-1-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C11H14N2O2S2/c1-2-4-10-9-13(7-6-12-10)17(14,15)11-5-3-8-16-11/h3,5,8,10,12H,6-7,9H2,1H3

InChI Key

GLGPLHINXNUZDG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CN(CCN1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-(1-propyn-1-yl)piperazine bis(trifluoroacetate (110 mg, 0.312 mmol) was dissolved in CH2Cl2 in a 50 mL round-bottomed flask and was then cooled to 0° C. To this solution was added an excess of triethylamine (152 μL, 1.093 mmol) followed by thiophene-2-sulfonyl chloride (57.0 mg, 0.312 mmol, Sigma-Aldrich, St. Louis, Mo.). The mixture was warmed slowly to room temperature and stirred for 2 h. Afterwards, the mixture was concentrated and absorbed onto silica gel. The crude material was purified via column chromatography (about 40 g silica gel, 0% to 10% MeOH in CH2Cl2) to give 3-(1-propyn-1-yl)-1-(2-thiophenylsulfonyl)piperazine (42 mg) as a foamy solid.
Name
2-(1-propyn-1-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trifluoroacetate
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
152 μL
Type
reactant
Reaction Step Two
Quantity
57 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (2-((2-oxo-3-pentyn-1-yl)(2-thiophenylsulfonyl)amino)ethyl)carbamate (330 mg, 0.854 mmol) in CH2Cl2 (10 mL) was added sodium triacetoxyborohydride (1.0 g, 4.72 mmol, Sigma-Aldrich, St. Louis, Mo.) followed by TFA (2.5 mL, 32.4 mmol). The mixture was stirred at room temperature for 1 h and then concentrated to half the original volume. MeOH (5 mL) was added and the solution was concentrated by one-third and then partitioned between NaOH (0.5 N, 20 mL) and CHCl3 (containing 10% i-PrOH) (20 mL). The aqueous layer was extracted twice with CHCl3 (containing 10% i-PrOH) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated to orange oil. The residue was purified by chromatography on silica gel using (1 to 5% MeOH in EtOAc) to give 3-(1-propyn-1-yl)-1-(2-thiophenylsulfonyl)piperazine as a light-yellow film (150 mg).
Name
tert-butyl (2-((2-oxo-3-pentyn-1-yl)(2-thiophenylsulfonyl)amino)ethyl)carbamate
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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